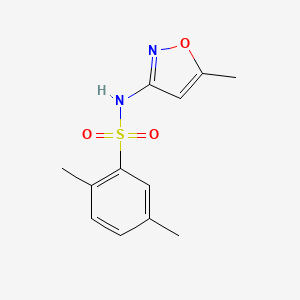![molecular formula C14H16N2O B5462957 3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5462957.png)
3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol is a chemical compound that features an imidazole ring substituted with a vinylphenyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol typically involves the reaction of 3-vinylphenyl imidazole with propanol under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The exact conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound may be used to study the interactions of imidazole-containing molecules with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The vinyl group may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol: Similar in structure but with a different position of the vinyl group.
3-[2-(3-ethylphenyl)-1H-imidazol-1-yl]propan-1-ol: Contains an ethyl group instead of a vinyl group.
3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]butan-1-ol: Similar structure with a butanol chain instead of a propanol chain.
Uniqueness
3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol is unique due to the specific positioning of the vinyl group and the propanol chain, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[2-(3-ethenylphenyl)imidazol-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-12-5-3-6-13(11-12)14-15-7-9-16(14)8-4-10-17/h2-3,5-7,9,11,17H,1,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQLSWBEIPULGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2=NC=CN2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine](/img/structure/B5462886.png)
![4-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B5462891.png)
![5-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5462892.png)
![3-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5462897.png)
![4-cyclopentyl-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B5462916.png)
![1-(3,4-dimethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5462932.png)

![3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpropanamide](/img/structure/B5462942.png)
![N-{1-(hydroxymethyl)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxoethyl}acetamide](/img/structure/B5462949.png)
![(4aS*,8aR*)-6-(1H-pyrazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5462953.png)
![2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid](/img/structure/B5462954.png)
![(4-chloro-1H-pyrazol-5-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5462956.png)
![2-bromo-1-(2-methylpropoxy)-4-[(E)-2-nitroethenyl]benzene](/img/structure/B5462965.png)
![4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE](/img/structure/B5462972.png)
